An In-depth Technical Guide to tert-Butyl 6-amino-5-bromonicotinate: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to tert-Butyl 6-amino-5-bromonicotinate: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-amino-5-bromonicotinate (CAS No. 1201786-72-2) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted pyridine core, featuring an amino group, a bromine atom, and a sterically hindered tert-butyl ester, presents a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential modifications, particularly through modern transition-metal-catalyzed cross-coupling reactions. This makes it an invaluable intermediate in the development of novel pharmaceutical agents, agrochemicals, and materials.[1]
The presence of the bromine atom at the 5-position provides a reactive handle for C-C and C-N bond formation, while the amino group at the 6-position can modulate the electronic properties of the pyridine ring and serve as a site for further derivatization. The tert-butyl ester offers a robust protecting group for the carboxylic acid, which is stable under a variety of reaction conditions but can be selectively removed under acidic conditions. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the key reactivity patterns of this compound, offering field-proven insights for its application in synthetic organic chemistry.
Physicochemical and Spectroscopic Profile
While extensive experimental data for tert-butyl 6-amino-5-bromonicotinate is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Core Chemical Properties
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1201786-72-2 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 273.13 g/mol | |
| IUPAC Name | tert-butyl 6-amino-5-bromopyridine-3-carboxylate | |
| Appearance | Expected to be a solid, likely a crystalline powder, ranging from off-white to yellow. | Inferred from related compounds. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMSO; sparingly soluble in non-polar solvents like hexanes; and poorly soluble in water. | Inferred from structural features. |
| Melting Point | Not reported. Expected to be a sharp melting solid. | |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. Air and light sensitivity should be considered. | [2] |
Predicted Spectroscopic Data
The structural features of tert-butyl 6-amino-5-bromonicotinate give rise to a predictable spectroscopic signature.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative. The large tert-butyl group will produce a strong singlet, which is a characteristic feature in the spectra of such molecules.[3]
-
δ 8.0-8.5 ppm (d, 1H) : Aromatic proton at C2 of the pyridine ring. It is expected to be a doublet due to coupling with the proton at C4.
-
δ 7.8-8.2 ppm (d, 1H) : Aromatic proton at C4 of the pyridine ring. It is expected to be a doublet due to coupling with the proton at C2.
-
δ 6.0-6.5 ppm (s, 2H) : A broad singlet corresponding to the two protons of the primary amino group (-NH₂). The chemical shift can vary depending on solvent and concentration.
-
δ 1.5-1.6 ppm (s, 9H) : A sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show 8 distinct signals, corresponding to the 10 carbon atoms in the molecule (with the three methyl carbons of the tert-butyl group being equivalent).
-
δ 164-166 ppm : Carbonyl carbon of the ester (C=O).
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δ 155-158 ppm : Pyridine ring carbon attached to the amino group (C6).
-
δ 145-150 ppm : Pyridine ring carbon at C2.
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δ 138-142 ppm : Pyridine ring carbon at C4.
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δ 120-125 ppm : Pyridine ring carbon bearing the ester group (C3).
-
δ 105-110 ppm : Pyridine ring carbon attached to the bromine atom (C5).
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δ 81-83 ppm : Quaternary carbon of the tert-butyl group (-C (CH₃)₃).
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δ 28-29 ppm : Equivalent methyl carbons of the tert-butyl group (-C(CH₃ )₃).
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands that confirm the presence of its main functional groups.
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3450-3300 cm⁻¹ : Two distinct bands corresponding to the symmetric and asymmetric N-H stretching of the primary amine.
-
2980-2950 cm⁻¹ : C-H stretching vibrations from the tert-butyl group.
-
1720-1700 cm⁻¹ : A strong C=O stretching band from the tert-butyl ester.
-
1620-1580 cm⁻¹ : N-H bending (scissoring) vibration of the primary amine and C=C/C=N stretching of the pyridine ring.
-
1250-1300 cm⁻¹ : C-O stretching of the ester group.
Proposed Synthesis Pathway
While specific literature detailing the synthesis of tert-butyl 6-amino-5-bromonicotinate is scarce, a reliable synthetic route can be proposed based on well-established organic chemistry principles, such as the synthesis of related amino acid esters.[4][5][6] A common approach involves the esterification of the corresponding carboxylic acid.
The logical precursor is 6-amino-5-bromonicotinic acid. The synthesis would proceed via a direct esterification reaction.
Step 1: Synthesis of 6-Amino-5-bromonicotinic Acid This starting material can be prepared from commercially available precursors through standard pyridine functionalization reactions, such as bromination of 6-aminonicotinic acid.
Step 2: Tert-Butylation of 6-Amino-5-bromonicotinic Acid The introduction of the tert-butyl ester group can be challenging due to the steric hindrance of the tert-butyl group. Standard Fischer esterification is generally not effective. A common and effective method is to convert the carboxylic acid to a more reactive species or to use a transesterification approach. A robust method involves the use of di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
Experimental Protocol: Synthesis of tert-Butyl 6-amino-5-bromonicotinate
-
Reaction Setup : To a solution of 6-amino-5-bromonicotinic acid (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask, add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring : The reaction mixture is stirred at room temperature. The evolution of CO₂ gas should be observed. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup : Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Purification : The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 6-amino-5-bromonicotinate.
Chemical Reactivity and Applications in Drug Development
The true utility of tert-butyl 6-amino-5-bromonicotinate lies in its capacity to serve as a versatile scaffold in synthetic campaigns. The bromine atom is primed for participation in a variety of transition-metal-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[7]
Palladium- and Nickel-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring, combined with the C-Br bond, makes the 5-position susceptible to oxidative addition by low-valent palladium or nickel catalysts. This opens the door to forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyridine core and various aryl or heteroaryl boronic acids or esters. This is a premier method for constructing biaryl structures, which are prevalent motifs in many kinase inhibitors and other classes of therapeutic agents.[8]
Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond by coupling with a wide range of primary or secondary amines. This reaction is instrumental in synthesizing complex aniline and heteroaromatic amine derivatives, which are common in pharmacologically active molecules.
Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, allows for the introduction of an alkyne moiety at the 5-position. These alkynylated pyridines are versatile intermediates for further transformations or can be target molecules themselves.
Heck Coupling: The coupling with alkenes provides a direct route to introduce vinyl groups, leading to the synthesis of substituted styrenes and other olefinic compounds.
The use of nickel catalysts for these transformations is gaining traction as a more sustainable and cost-effective alternative to palladium.[9][10] In some cases, nickel catalysis can offer complementary reactivity and functional group tolerance.
Role of Other Functional Groups
-
Amino Group: The 6-amino group can be a directing group in certain reactions, and it can be acylated, alkylated, or used in cyclization reactions to build more complex fused-ring systems.
-
Tert-Butyl Ester: This group is generally stable to the basic conditions used in many cross-coupling reactions. It can be selectively hydrolyzed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) at a later stage in a synthetic sequence to reveal the carboxylic acid, which can then be used for amide bond formation or other transformations.
Safety and Handling
-
General Handling : Use in a well-ventilated area or in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards : Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Storage : Keep in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
Tert-butyl 6-amino-5-bromonicotinate is a strategically designed synthetic intermediate with significant potential for the construction of novel, complex molecules in drug discovery and materials science. Its well-defined reactive sites—the bromine atom for cross-coupling, the amino group for further derivatization, and the cleavable tert-butyl ester—provide a robust platform for convergent and divergent synthetic strategies. Understanding its predicted properties and key reactivity patterns allows researchers to effectively incorporate this versatile building block into their synthetic programs, accelerating the discovery of new chemical entities with desired biological or physical properties.
References
- Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
-
Chen, L., et al. (2012). tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate. PMC. Retrieved February 15, 2026, from [Link]
- ResearchGate. (2021). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES...
- Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids...
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ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved February 15, 2026, from [Link]
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MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved February 15, 2026, from [Link]
- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate.
-
PMC. (n.d.). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Preparation of protected amino acids.
- ResearchGate. (n.d.). Scope of the Ni-catalyzed C–N cross-coupling of amino acid tert-butyl ester...
-
PMC. (2024). Substrate Plasticity Enables Group-Selective Transmetalation... Retrieved February 15, 2026, from [Link]
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MDPI. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved February 15, 2026, from [Link]
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Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved February 15, 2026, from [Link]
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